molecular formula C18H21N3O4 B14639562 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine CAS No. 54126-78-2

5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine

Cat. No.: B14639562
CAS No.: 54126-78-2
M. Wt: 343.4 g/mol
InChI Key: MVDKCTFIQRBSMR-UHFFFAOYSA-N
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Description

5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine is a complex organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with a nitro group and an oxazolidine moiety, which is further substituted with a phenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl and Isopropyl Groups: The phenyl and isopropyl groups can be introduced through Friedel-Crafts alkylation reactions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: Reduction of the nitro group can yield an amino derivative.

    Substitution: Substitution reactions can yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its derivatives could be explored for pharmaceutical applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine depends on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-pyridineboronic acid pinacol ester: This compound also contains a nitro group and a pyridine ring but lacks the oxazolidine moiety.

    Phenyl-2-nitropropene: This compound features a nitro group and a phenyl group but has a different overall structure.

Uniqueness

5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine is unique due to its combination of a nitro group, a pyridine ring, and an oxazolidine moiety with phenyl and isopropyl substitutions. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

CAS No.

54126-78-2

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

5-[(5-nitropyridin-2-yl)oxymethyl]-2-phenyl-3-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C18H21N3O4/c1-13(2)20-11-16(25-18(20)14-6-4-3-5-7-14)12-24-17-9-8-15(10-19-17)21(22)23/h3-10,13,16,18H,11-12H2,1-2H3

InChI Key

MVDKCTFIQRBSMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1C2=CC=CC=C2)COC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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